Inotilone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

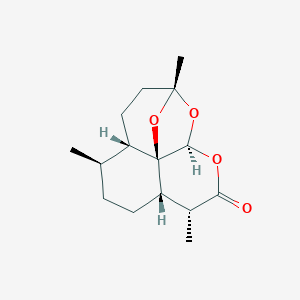

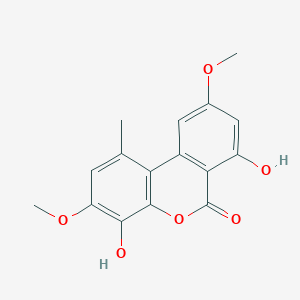

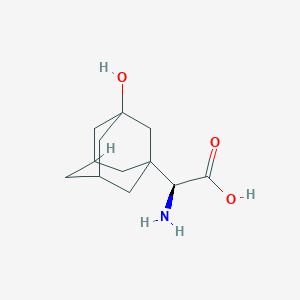

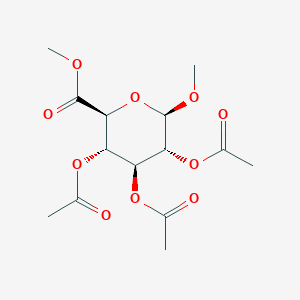

L'inotilone est un composé chimique isolé du champignon médicinal Phellinus linteus. Il est connu pour ses propriétés anti-inflammatoires et anticancéreuses. La structure chimique de l'this compound est caractérisée par un cycle furanone avec un groupe méthyle et un substituant phénylméthylidène, ce qui en fait un composé phénolique unique .

Applications De Recherche Scientifique

Inotilone has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study phenolic reactions and mechanisms.

Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: this compound has shown potential as an anti-inflammatory and anti-cancer agent. .

Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals

Mécanisme D'action

Target of Action

Inotilone, a major component of the traditional Chinese medical herb Inonotus linteus, primarily targets matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9 . These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer metastasis . This compound also targets cyclooxygenase (COX) , specifically COX-2 , which is involved in the biosynthesis of prostaglandins from arachidonic acid .

Mode of Action

This compound inhibits the activity of MMP-2 and MMP-9, thereby reducing the ability of cancer cells to degrade the ECM and metastasize . It also inhibits COX-2, which may contribute to its anti-inflammatory effects . Furthermore, this compound blocks the protein expression of inducible nitric oxide synthase (iNOS), nuclear factor-kB (NF-kB), and MMP-9 in lipopolysaccharide (LPS)-stimulated macrophages .

Biochemical Pathways

This compound affects several biochemical pathways, including the ROS-mediated PI3K/AKT/MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival . By modulating these pathways, this compound can influence the behavior of cancer cells and potentially suppress their metastatic capabilities .

Result of Action

This compound has been shown to suppress lung cancer metastasis both in vitro and in vivo . It reduces the activity of MMP-2 and MMP-9, inhibits cellular migration and invasion, and decreases the expression of interleukin (IL)-8 in A549 cells . This compound also improves the activity of antioxidant enzymes in lung tissues of LLC-bearing mice .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, tumor necrosis factor alpha (TNF-α) secretion and stimuli by macrophages can increase the expression of MMPs . This compound’s ability to decrease the levels of TNF-α and NO might be related to its anti-inflammatory activities .

Analyse Biochimique

Biochemical Properties

Inotilone has been shown to interact with various enzymes and proteins, including inducible nitric oxide synthase (iNOS), nuclear factor-κB (NF-κB), and matrix-metalloproteinase (MMP)-9 . It inhibits the production of nitric oxide (NO) and the expression of iNOS .

Cellular Effects

This compound influences cell function by inhibiting the activation of NF-κB and MMP-9, thereby reducing NO production . It also affects the phosphorylation of mitogen-activated protein kinase (MAPK), which includes extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of iNOS, NF-κB, and MMP-9 . This leads to a decrease in NO production and a reduction in the phosphorylation of MAPK .

Temporal Effects in Laboratory Settings

This compound has been shown to decrease paw edema over time in a λ-carrageenan (Carr)-induced hind mouse paw edema model . It also increases the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress cancer metastatic efficacy . It reduces the activity of MMP-2 and -9 and tumor necrosis factor alpha (TNF-α) activity, as well as NO content .

Metabolic Pathways

This compound is involved in the MAPK signaling pathway, affecting the phosphorylation of ERK, JNK, and p38 . It also interacts with the PI3K/AKT signaling pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'inotilone peut être synthétisé par diverses réactions chimiques impliquant la condensation de précurseurs appropriés. Une méthode courante implique la réaction du 3,4-dihydroxybenzaldéhyde avec la 5-méthylfuran-2(3H)-one en milieu acide pour former l'this compound. La réaction nécessite généralement un catalyseur et une température contrôlée pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle d'this compound implique l'extraction de Phellinus linteus. Le processus d'extraction comprend le séchage du champignon, sa mouture en poudre fine et l'utilisation de solvants comme l'éthanol ou le méthanol pour extraire les composés actifs. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'inotilone subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former des quinones, qui sont des intermédiaires réactifs dans de nombreux processus biologiques.

Réduction : La réduction de l'this compound peut conduire à la formation de dérivés dihydro, qui peuvent avoir des activités biologiques différentes.

Substitution : L'this compound peut subir des réactions de substitution électrophile, en particulier au niveau des groupes hydroxyle phénoliques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle peuvent être utilisés en milieu acide ou basique.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrothis compound et composés apparentés.

Substitution : Dérivés halogénés ou sulfonés de l'this compound.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : L'this compound est utilisé comme composé modèle pour étudier les réactions et les mécanismes phénoliques.

Biologie : Il est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : L'this compound s'est avéré prometteur comme agent anti-inflammatoire et anticancéreux. .

Industrie : L'this compound est étudié pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et nutraceutiques

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

L'inotilone est comparé à d'autres composés phénoliques tels que l'hispidine et la phellinone :

Hispidine : Comme l'this compound, l'hispidine est également isolé de Phellinus linteus et possède des propriétés anti-inflammatoires et anticancéreuses similaires.

Phellinone : La phellinone est un autre composé phénolique provenant de Phellinus linteus doté de propriétés anti-inflammatoires.

La structure chimique unique de l'this compound et ses diverses activités biologiques en font un composé prometteur pour de futures recherches et développements dans divers domaines scientifiques.

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à les poser !

Propriétés

Numéro CAS |

906366-79-8 |

|---|---|

Formule moléculaire |

C12H10O4 |

Poids moléculaire |

218.20 g/mol |

Nom IUPAC |

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one |

InChI |

InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6+ |

Clé InChI |

NLZQGBCUKNUDED-WUXMJOGZSA-N |

SMILES |

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |

SMILES isomérique |

CC1=CC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/O1 |

SMILES canonique |

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |

Apparence |

Assay:≥98%A crystalline solid |

Synonymes |

(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)